2-(difluoromethyl)-4-hydroxybenzoic acid
Description
2-(Difluoromethyl)-4-hydroxybenzoic acid is a fluorinated derivative of 4-hydroxybenzoic acid, characterized by a difluoromethyl (-CF₂H) substituent at the ortho (2-) position relative to the carboxylic acid group. Fluorinated benzoic acids are often explored for their enhanced metabolic stability and bioavailability, making them valuable in pharmaceutical and agrochemical research .
Properties
CAS No. |
2551117-27-0 |
|---|---|
Molecular Formula |
C8H6F2O3 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C8H6F2O3/c9-7(10)6-3-4(11)1-2-5(6)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
QIEGEGUBOJZMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-4-hydroxybenzoic acid typically involves the introduction of the difluoromethyl group to a hydroxybenzoic acid derivative. One common method is the difluoromethylation of 4-hydroxybenzoic acid using difluorocarbene precursors under specific reaction conditions. For example, the reaction can be carried out using ClCF2H (chlorodifluoromethane) in the presence of a base such as potassium tert-butoxide (t-BuOK) to generate the difluorocarbene intermediate, which then reacts with the hydroxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of novel difluoromethylation reagents and catalysts can further streamline the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Difluoromethyl-substituted amines or thiols.
Scientific Research Applications
2-(Difluoromethyl)-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxybenzoic acid core can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and function .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) at C2 in the target compound introduces stronger electron-withdrawing effects compared to methoxy (-OCH₃) or hydroxyl (-OH) groups. This reduces the pKa of the carboxylic acid group, enhancing acidity relative to 4-hydroxybenzoic acid .
- Steric Considerations : The bulkier -CF₂H group may hinder rotational freedom and influence intermolecular interactions, unlike smaller substituents like -F or -OH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
